4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide
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Overview
Description
4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide is a complex organic compound that features a 1,3-benzodioxole moiety, a piperazine ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that similar compounds with a 1,3-benzodioxole moiety have diverse mechanisms of action . For instance, some compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been designed based on their activity against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Cellular Effects
Related compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Molecular Mechanism
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures. This intermediate is then reduced using lithium tetrahydridoaluminate to yield the corresponding amine . The amine is further reacted with aryloxymethyloxiranes to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the 1,3-benzodioxole moiety and are also studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds have similar structural features and are evaluated for their antioxidant activity.
Uniqueness
What sets 4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide apart is its combination of the 1,3-benzodioxole moiety with a piperazine ring and a sulfonamide group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
4-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-1-piperazinesulfonamide (CAS Number: 878724-56-2) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₅S
- Molecular Weight : 329.38 g/mol
Antimicrobial Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that modifications to the benzodioxole core could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is believed to contribute to this activity by interfering with bacterial folic acid synthesis.
Antiproliferative Effects
The antiproliferative effects of this compound were evaluated in several cancer cell lines. The compound demonstrated notable cytotoxicity against MCF-7 (breast cancer) and K-562 (leukemia) cells, with IC₅₀ values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Apoptosis |
K-562 | 12.8 | Apoptosis |
Insecticidal Activity
A related study highlighted the larvicidal activity of benzodioxole derivatives against Aedes aegypti, the vector for several viral diseases. While specific data for the compound is limited, the structural similarities suggest potential effectiveness in mosquito control applications.
Case Studies and Research Findings
-
Antibacterial Study :
A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzodioxole derivatives, including sulfonamides. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. -
Cancer Research :
In vitro studies conducted at a prominent cancer research institute demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis. -
Insecticidal Potential :
Another research effort focused on the synthesis and evaluation of insecticidal activities of benzodioxole derivatives against mosquito larvae. Although direct data on this specific compound was not available, similar structures showed promising results, suggesting potential applications in vector control.
Properties
IUPAC Name |
4-(1,3-benzodioxole-5-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-15(2)23(19,20)17-7-5-16(6-8-17)14(18)11-3-4-12-13(9-11)22-10-21-12/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNUVYCHLHBYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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